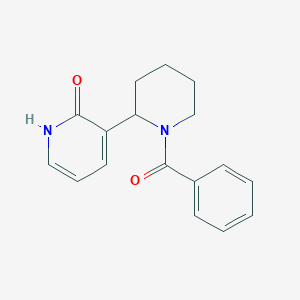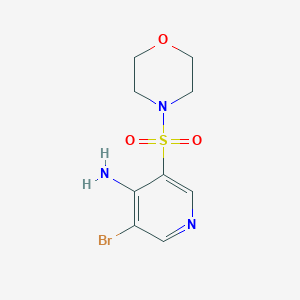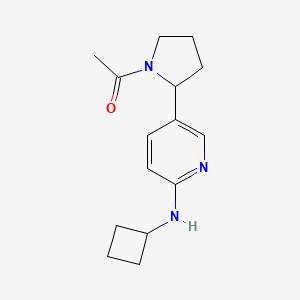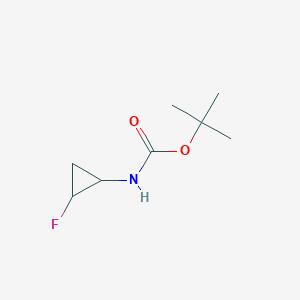
3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one est un composé hétérocyclique qui comprend à la fois un cycle pipéridine et un cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(1-benzoylpiperidin-2-yl)pyridin-2(1H)-one implique généralement la réaction de la 2-pyridone avec un dérivé de pipéridine benzoylé dans des conditions spécifiques. La réaction peut nécessiter l'utilisation d'une base telle que l'hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(1-benzoylpiperidin-2-yl)pyridin-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle pipéridine, en particulier au niveau de l'atome d'azote.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrogène gazeux, catalyseur au palladium.
Substitution : Hydrure de sodium, carbonate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé de cétone ou d'acide carboxylique, tandis que la réduction peut produire un cycle pipéridine entièrement saturé .
Applications de recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Envisagé pour son potentiel en tant que composé pharmacologiquement actif, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Pyridin-2-yl)pyrimidine : Un autre composé hétérocyclique présentant des caractéristiques structurales similaires.
1-Benzoylpipéridine : Partage le cycle pipéridine mais ne possède pas la partie pyridine.
2-Pyridone : La structure de base utilisée dans la synthèse de la 3-(1-benzoylpiperidin-2-yl)pyridin-2(1H)-one.
Unicité
La this compound est unique en raison de sa combinaison d'un cycle pipéridine benzoylé et d'un cycle pyridine, qui confère des propriétés chimiques et biologiques spécifiques non trouvées dans les composants individuels .
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
3-(1-benzoylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2O2/c20-16-14(9-6-11-18-16)15-10-4-5-12-19(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2,(H,18,20) |
Clé InChI |
LDDPJKODBNSXQC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C2=CC=CNC2=O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4S,5S)-N-[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-1-ium-2-yl]-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride](/img/structure/B11823093.png)




![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)




